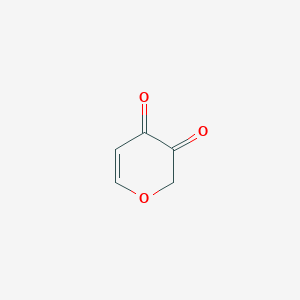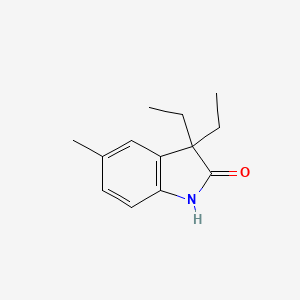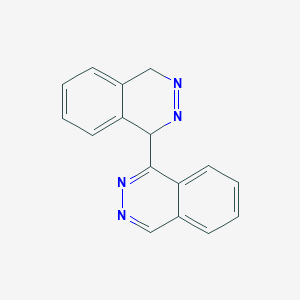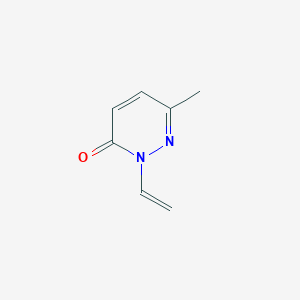
2H-Pyran-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-3,4-dione is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and two carbonyl groups at positions 3 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2H-Pyran-3,4-dione can be synthesized through various synthetic routes. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the use of organocatalysis with N-heterocyclic carbenes (NHCs) to produce 3,4-dihydropyran-2-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalytic processes. The use of multicomponent reactions (MCR) is favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran-3,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition and condensation reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aldehydes, malononitrile, and 1,3-dicarbonyl compounds. Catalysts such as N-heterocyclic carbenes, transition metals, and acids or bases are often employed to facilitate these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aldehydes and malononitrile can yield dihydropyrano[4,3-b]pyran derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Pyran-3,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential biological activities, including anti-inflammatory, anti-microbial, and anti-tumor properties . Additionally, it is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-3,4-dione involves its interaction with various molecular targets and pathways. For example, it can undergo Knoevenagel condensation with malononitrile to form benzylidenemalononitrile, which can further react to form more complex structures . The specific molecular targets and pathways depend on the particular application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-3,4-dione can be compared with other similar compounds such as 2H-chromenes and 4H-pyrans. While 2H-chromenes are more stable due to their fused aromatic ring, this compound is unique in its ability to undergo a wide range of chemical reactions and form diverse products . Other similar compounds include 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran, which differ in the position of the double bond and the presence of additional hydrogen atoms .
Eigenschaften
CAS-Nummer |
76031-43-1 |
|---|---|
Molekularformel |
C5H4O3 |
Molekulargewicht |
112.08 g/mol |
IUPAC-Name |
pyran-3,4-dione |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-2H,3H2 |
InChI-Schlüssel |
RLKSFDPWAOQOMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C(=O)C=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)



![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)

